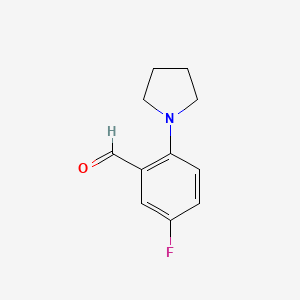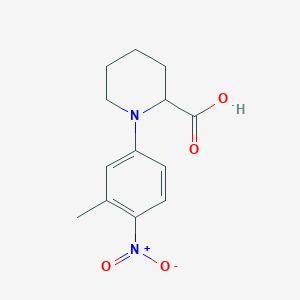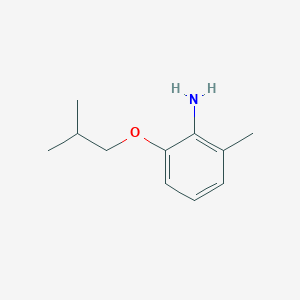
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide
Overview
Description
“4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide” is a chemical compound with potential applications in various research fields . It is also known as AF-Picolinamide.
Synthesis Analysis
The synthesis of this compound involves the addition of 4-(4-amino-2-fluorophenoxy)-N-methyl-pyridine carboxamide or 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide and compounds to toluene. The mixture is then refluxed for about 6 hours to precipitate a brown solid. After filtration and drying, the title compounds are obtained .Molecular Structure Analysis
The molecular structure of this compound has been studied using docking and quantitative structure-activity relationship (QSAR) methods. These studies have helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using docking techniques. These studies have helped to understand the orientations and preferred active conformities of these inhibitors .Scientific Research Applications
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, anti-bacterial, and anti-viral activities. It has been studied for its potential to be used in the development of new drugs and therapies for the treatment of various diseases and conditions.
In addition to its potential use as a therapeutic agent, this compound has also been studied for its potential applications in other scientific fields. For example, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials. It has also been studied for its potential applications in the field of biotechnology, such as in the production of proteins and enzymes.
Mechanism of Action
The mechanism of action of 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, anti-bacterial, and anti-viral activities. In addition, it has been found to have immunomodulatory, anti-allergic, and anti-fungal activities. It has also been found to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, it has been found to be stable and non-toxic, and it has been found to have a wide range of biological activities.
However, there are some limitations to using this compound in laboratory experiments. For example, it has been found to have a low solubility in aqueous media, which can make it difficult to use in certain experiments. In addition, its anti-inflammatory, anti-oxidant, and anti-cancer activities have only been demonstrated in vitro, so its effects in vivo are not yet known.
Future Directions
The potential applications of 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide are still being explored, and there are many possible future directions for research. Some of these possible future directions include:
• Investigating the potential therapeutic applications of this compound, such as in the treatment of cancer, inflammation, and other diseases.
• Investigating
Properties
IUPAC Name |
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)11-7-9(4-5-17-11)19-12-3-2-8(15)6-10(12)14/h2-7H,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBWVYCBILWPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386237.png)
![4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1386238.png)
![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B1386239.png)


![2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine](/img/structure/B1386243.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline](/img/structure/B1386244.png)


![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)




